trans-4-Carbamoylcyclohexanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

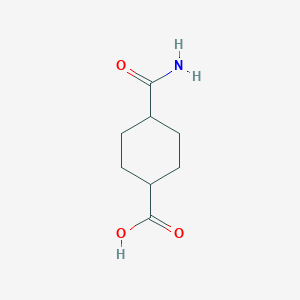

trans-4-Carbamoylcyclohexanecarboxylic acid: is an organic compound with the molecular formula C8H13NO3 . It is a derivative of cyclohexane, featuring both a carbamoyl group and a carboxylic acid group in a trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Carbamoylcyclohexanecarboxylic acid typically involves the following steps:

Cyclohexanone to Cyclohexanecarboxylic Acid: Cyclohexanone is first converted to cyclohexanecarboxylic acid through oxidation reactions.

Formation of Carbamoyl Group: The carboxylic acid group is then reacted with ammonia or an amine to form the carbamoyl group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-4-Carbamoylcyclohexanecarboxylic acid can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: trans-4-Aminocyclohexanecarboxylic acid.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

- Investigated for its potential role in biochemical pathways and interactions with biological molecules.

Medicine:

- Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry:

Mechanism of Action

The mechanism of action of trans-4-Carbamoylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Cyclohexanecarboxylic acid: Lacks the carbamoyl group, making it less versatile in certain reactions.

trans-4-Aminocyclohexanecarboxylic acid: Similar structure but with an amine group instead of a carbamoyl group, leading to different reactivity and applications.

Uniqueness: trans-4-Carbamoylcyclohexanecarboxylic acid is unique due to the presence of both carbamoyl and carboxylic acid groups in a trans configuration. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications .

Biological Activity

Trans-4-Carbamoylcyclohexanecarboxylic acid, also known as trans-4-amino-1-cyclohexanecarboxylic acid (T-AMCHA), is a compound of significant interest in medicinal chemistry due to its biological activities. This article examines its biological properties, synthesis methods, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has a cyclohexane ring with a carbamoyl group and a carboxylic acid moiety. The structural formula can be represented as follows:

This compound exhibits stereochemical specificity, with the trans configuration playing a crucial role in its biological activity.

Biological Activity

1. Anti-fibrinolytic Properties

T-AMCHA has been identified as an effective anti-fibrinolytic agent. Research indicates that it accelerates barrier recovery in epidermal tissues and prevents epidermal hyperplasia induced by wounding. In a study, T-AMCHA was shown to significantly enhance barrier recovery in both hairless mice and human skin after injuries caused by tape stripping or detergent treatment .

2. Mechanism of Action

The mechanism underlying the anti-fibrinolytic activity involves the inhibition of plasmin, a serine protease that degrades fibrin in blood clots. By inhibiting this enzyme, T-AMCHA promotes faster healing of the epidermis following injury. The study demonstrated that topical application of T-AMCHA reduced epidermal thickness associated with hyperplasia, indicating its potential in treating skin injuries .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Direct Conversion : One method involves the direct conversion of cis-isomers to trans-isomers using Raney Nickel as a catalyst, achieving high yields of the desired product .

- Alternative Pathways : Other synthetic routes include the use of bases in aprotic solvents to facilitate the conversion from cis to trans configurations, with reported yields ranging from 68% to 73% .

Case Study 1: Epidermal Barrier Recovery

In a controlled experiment involving hairless mice, T-AMCHA was applied topically after inducing skin injuries. The results indicated that T-AMCHA-treated subjects exhibited significantly faster recovery rates compared to controls receiving inactive analogs like aminocaproic acid . This highlights its potential application in dermatological therapies.

Case Study 2: Synthesis Efficiency

A comparative analysis of synthesis methods for T-AMCHA revealed that using Raney Nickel not only improved yield but also reduced reaction times significantly compared to traditional methods. The efficiency of this method makes it attractive for large-scale pharmaceutical production .

Properties

IUPAC Name |

4-carbamoylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATPPBWCNUNFLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544863 |

Source

|

| Record name | 4-Carbamoylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21483-87-4 |

Source

|

| Record name | 4-Carbamoylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.